An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number: 5399-44-0
This technical guide provides a comprehensive overview of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a heterocyclic compound of significant interest to researchers and drug development professionals. This document collates available data on its chemical properties, synthesis, and biological activities, with a focus on its role as a scaffold for kinase inhibitors.
Chemical and Physical Properties
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a solid at room temperature with the molecular formula C₆H₇N₅ and a molecular weight of 149.16 g/mol .[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5399-44-0 | [1][2] |
| Molecular Formula | C₆H₇N₅ | [1] |
| Molecular Weight | 149.157 g/mol | [1] |
| IUPAC Name | 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| SMILES | CC1=NNC2=C1C(N)=NC=N2 | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C, keep in a dark and dry place | [2] |
Synthesis and Spectroscopic Analysis
One common synthetic route to the pyrazolo[3,4-d]pyrimidine scaffold involves the reaction of 5-aminopyrazole derivatives with various reagents.[3] For instance, a one-flask synthesis of pyrazolo[3,4-d]pyrimidines has been developed using a Vilsmeier amidination and imination reaction followed by intermolecular heterocyclization.[3]
A general procedure for synthesizing pyrazolo[3,4-d]pyrimidin-4-amines involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of a base like potassium t-butoxide.[4]
General Experimental Protocol for a Related Derivative: A solution of a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol) and potassium t-butoxide (1 mmol) in t-butanol (30 mL) is treated with an aryl nitrile (6 mmol). The reaction mixture is heated under reflux for 4-7 hours. After completion, the solvent is evaporated, the residue is dissolved in water, and neutralized with 1N HCl. The crude product is then collected and recrystallized.[4]
Spectroscopic data for the specific title compound is limited in the public domain. However, characteristic spectral features for the pyrazolo[3,4-d]pyrimidine core are well-documented for its derivatives.
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the methyl protons, the amine protons, and the aromatic protons of the pyrimidine and pyrazole rings.
-
¹³C NMR: Resonances for the carbon atoms of the fused heterocyclic system and the methyl group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group and C=N stretching of the pyrimidine ring.[5]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Therapeutic Potential
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[6] This is due to its structural similarity to adenine, enabling it to act as an ATP-competitive inhibitor in the ATP-binding pocket of various kinases.[7]
Derivatives of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been investigated as inhibitors of a wide range of kinases, highlighting the therapeutic potential of this chemical class in oncology and inflammatory diseases.
Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core has been successfully utilized to develop inhibitors for several important kinase targets:
-
Src Kinase: Derivatives have been identified as potent inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer progression.[8]
-
Bruton's Tyrosine Kinase (BTK): This scaffold is a key component of ibrutinib, an FDA-approved BTK inhibitor.[6]
-
Epidermal Growth Factor Receptor (EGFR): Numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors.[9]
-
Cyclin-Dependent Kinase 2 (CDK2): Novel derivatives have shown potent inhibitory activity against CDK2/cyclin A2, suggesting potential applications in cell cycle regulation and cancer therapy.[8]
-
Janus Kinase 3 (JAK3): Selective JAK3 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been developed for the treatment of autoimmune disorders.[10]
While specific quantitative data (e.g., IC₅₀ values) for 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against these kinases are not available in the reviewed literature, the extensive research on its derivatives strongly suggests its potential as a starting point for the design of novel kinase inhibitors.
Potential Signaling Pathway Involvement
Given the role of pyrazolo[3,4-d]pyrimidines as kinase inhibitors, 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives can be expected to modulate various signaling pathways critical for cell growth, proliferation, and survival.
Kinase Inhibition and Downstream Signaling:
Caption: General signaling pathways potentially inhibited by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
Detailed experimental protocols for biological assays involving 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not available. However, based on studies of related compounds, the following general methodologies would be applicable.
General Kinase Inhibition Assay Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a valuable heterocyclic scaffold for the development of potent and selective kinase inhibitors. While detailed biological data for this specific compound is limited, the extensive research on its derivatives demonstrates its significant potential in drug discovery, particularly in the fields of oncology and immunology. Further investigation into the synthesis, spectroscopic characterization, and biological activity of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
